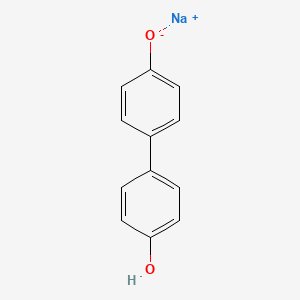

Sodium 4-(4-hydroxyphenyl)phenolate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54614-69-6 |

|---|---|

Molecular Formula |

C12H9NaO2 |

Molecular Weight |

208.19 g/mol |

IUPAC Name |

sodium;4-(4-hydroxyphenyl)phenolate |

InChI |

InChI=1S/C12H10O2.Na/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;/h1-8,13-14H;/q;+1/p-1 |

InChI Key |

XPFZNHSLPJKFAS-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[O-])O.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[O-])O.[Na+] |

Other CAS No. |

54614-69-6 |

Related CAS |

92-88-6 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Biphenyl Phenolate Compounds

Advanced Synthetic Approaches to Sodium 4-(4-hydroxyphenyl)phenolate and Analogs

The synthesis of this compound, the sodium salt of 4,4'-biphenol, and related structures involves a range of modern organic chemistry techniques. These methods are designed to construct the biphenyl (B1667301) core and introduce or modify functional groups with precision and efficiency.

Deprotonation Strategies for Phenoxide Generation using Alkaline Catalysts

The direct formation of this compound from its parent phenol (B47542), 4,4'-biphenol, is achieved through deprotonation. This acid-base reaction utilizes strong alkaline catalysts to remove the acidic protons from the hydroxyl groups, generating the corresponding phenoxide salt.

Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), are particularly effective for this transformation. google.comgoogleapis.com The reaction involves treating 4,4'-biphenol with a stoichiometric amount of sodium hydroxide, typically in a suitable solvent. The hydroxide ion (OH⁻) abstracts the protons from the phenolic hydroxyl groups, forming water and the disodium (B8443419) salt, this compound. The efficiency of the phenoxide generation allows for the subsequent recovery of the phenolates from the reaction mixture by converting them to their sodium salts with sodium hydroxide and then extracting them with water. google.com

In related processes for preparing 4,4'-biphenol, alkaline catalysts like sodium hydroxide are used in the decomposition of precursor molecules such as 4,4-bis(4-hydroxyphenyl)cyclohexanol. google.comgoogleapis.com The amounts of these catalysts typically range from 2 to 40 parts by weight per 100 parts by weight of the starting material. google.com

Table 1: Alkaline Catalysts in Phenoxide Generation and Related Syntheses

| Catalyst | Precursor/Reactant | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Sodium Hydroxide | 4,4'-Biphenol | This compound | Aqueous Solution | google.com |

| Sodium Hydroxide | 4,4-bis(4-hydroxyphenyl)cyclohexanol | 4,4'-Biphenol | Thermal decomposition, 190°C | googleapis.com |

| Basic Catalysts (e.g., NaOH, KOH) | 4,4-bis(4-hydroxyphenyl)cyclohexanol | 4,4'-Biphenol | Decomposition Reaction | google.com |

Condensation Reactions and Phenolic Derivative Alkylation

The synthesis of the biphenyl scaffold and its derivatives can be approached through condensation reactions and subsequent alkylations. Condensation reactions build larger molecules from smaller units. For instance, a precursor to 4,4'-biphenol, 4,4-bis(4-hydroxyphenyl)cyclohexanol, can be synthesized via the condensation of 4-hydroxycyclohexanone (B83380) with phenol in the presence of an acid catalyst. google.com

Alkylation of phenols and the biphenyl core represents a versatile method for creating derivatives. rsc.orgacs.org Friedel-Crafts alkylation, a classic method for attaching alkyl groups to aromatic rings, can be applied to biphenyl. rsc.org For example, 4,4′-di-tert-butylbiphenyl is synthesized from biphenyl and tert-butyl chloride using ferric chloride as a catalyst. rsc.org

The alkylation of phenolic hydroxyl groups, or O-alkylation, is another important transformation. This reaction typically proceeds via mechanisms involving the formation of a phenolic ether. acs.org In the context of biphenyl derivatives, the etherification of 4,4′-bis(chloromethyl)-1,1′-biphenyl with phenol has been studied using phase-transfer catalysis in an alkaline solution. researchgate.net This reaction yields both mono- and di-substituted ether products. researchgate.net

Electrochemical Synthesis Routes Involving Hydroxyphenyl Piperazine (B1678402) Derivatives

Electrochemical methods offer a green and efficient alternative for synthesizing complex organic molecules. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone has been utilized to create new arylthiobenzazoles. drugbank.comresearchgate.net This process involves the electrochemical generation of a p-quinone imine intermediate. drugbank.comresearchgate.net This highly reactive intermediate then participates in a Michael addition reaction with nucleophiles like 2-mercaptobenzothiazole (B37678) and 2-mercaptobenzoxazole, leading to the formation of disubstituted products. drugbank.comresearchgate.net

Voltammetric data confirms that the p-quinone imine generated anodically is the key intermediate that reacts with nucleophiles to form the final products. drugbank.com This electrochemical approach highlights a pathway to functionalized hydroxyphenyl piperazine derivatives, which are structural analogs of biphenyl phenolates.

Coupling Reactions for Biphenyl Scaffold Construction

Cross-coupling reactions are among the most powerful tools for constructing the C-C bond that defines the biphenyl scaffold. The Suzuki-Miyaura and Ullmann reactions are cornerstone methodologies in this area.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an aryl halide and an arylboronic acid (or its ester) in the presence of a base. youtube.com This method is widely used for synthesizing symmetrical and unsymmetrical biaryls due to its mild conditions and tolerance of a wide range of functional groups. youtube.comgre.ac.uk The synthesis of 4,4'-biphenol can be systematically investigated by coupling various halophenols with phenol boronic acids using a heterogeneous palladium on carbon (Pd/C) catalyst in water. acs.org Modifications to the classic Suzuki coupling, such as using palladium acetate (B1210297) and triphenylphosphine (B44618) to generate the active Pd(0) catalyst in situ, have made the process more scalable and efficient, eliminating the need for expensive and sensitive catalysts. orgsyn.org

Table 2: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Halophenols | Phenol boronic acids | Pd/C, Water | Biphenols | acs.org |

| Aryl Halide | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl | gre.ac.uk |

| 4-Bromo-benzaldehyde | Phenylboronic acid | Pd(OAc)₂, PPh₃ | 4-Biphenyl-carboxaldehyde | orgsyn.org |

The Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org A related transformation, the Ullmann-type condensation or ether synthesis, couples an aryl halide with a nucleophile like a phenol. organic-chemistry.orgnih.gov The classic Ullmann reaction for biaryl synthesis typically requires high temperatures (often over 200°C) and an excess of copper. organic-chemistry.org The mechanism involves the formation of a copper(I) intermediate which undergoes oxidative addition with a second equivalent of the aryl halide. organic-chemistry.org More recent developments have led to milder conditions and catalytic systems. organic-chemistry.orgnih.gov

Preparation of Related Phenolic Aryliodonium Salts

Diaryliodonium salts are valuable reagents in organic synthesis, acting as electrophilic arylating agents. rsc.orgnsf.gov The preparation of phenolic aryliodonium salts, which contain an acidic hydroxyl group, has been a subject of significant research. rsc.orgnsf.govrsc.orgresearchgate.netnih.gov

A general method for synthesizing para-hydroxy substituted diaryliodonium salts involves the reaction of hypervalent iodine(III) reagents, such as [hydroxy(tosyloxy)iodo]arenes (Koser's reagent), with aryl silyl (B83357) ethers (e.g., triisopropylsiloxybenzene). rsc.orgnsf.govresearchgate.net This reaction is typically performed in the presence of an acid like trifluoromethanesulfonic acid, which facilitates the in-situ desilylation of the intermediate product to yield the desired hydroxyphenyl(aryl)iodonium salt. rsc.orgnsf.gov

Under basic conditions, these 4-hydroxyphenyl(phenyl)iodonium salts can be converted into other useful structures. rsc.orgnsf.gov For example, reaction with aqueous potassium carbonate can lead to the formation of a dimeric hypervalent iodine(III) complex, an oxyphenyl(phenyl)iodonium ylidic salt. rsc.orgnsf.govrsc.org These phenolic iodonium (B1229267) salts are seen as potential reagents for transferring phenol groups to various nucleophiles. rsc.orgnsf.govnih.gov Organocatalytic methods have also been developed for the synthesis of phenols from diaryliodonium salts using water as the nucleophile under metal-free conditions. nii.ac.jpacs.org

Synthesis of Related Substituted Phenolates (e.g., 1-isopropyl-4-(4-hydroxyphenyl)piperazine)

The synthesis of specific substituted phenolates, such as 1-isopropyl-4-(4-hydroxyphenyl)piperazine, illustrates the multi-step strategies often required for complex analogs. This compound serves as a key intermediate in the synthesis of certain antifungal agents.

Several synthetic routes are available:

Reductive Alkylation: One method involves the reductive alkylation of N-(4-hydroxyphenyl)piperazine with acetone. prepchem.com Using sodium cyanoborohydride as the reducing agent in a methanol/water mixture, this reaction can achieve a 72% yield of the pure product after recrystallization. prepchem.com

Nucleophilic Aromatic Substitution: A classical approach involves the reaction of 4-chlorophenol (B41353) with 1-isopropylpiperazine (B163126) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).

Demethylation of Precursors: An alternative strategy begins with the synthesis of 1-isopropyl-4-(4-methoxyphenyl)piperazine, which is then demethylated. This cleavage of the methoxy (B1213986) group is effectively carried out using 48% aqueous hydrobromic acid under reflux, which can lead to product precipitation upon cooling with high purity.

Other derivatives, such as (4-(4-hydroxyphenyl)piperazin-1-yl)methanones, are synthesized by coupling 4-piperazin-1-yl phenol with various benzoyl chlorides or benzoic acids under basic conditions. nih.gov

Table 3: Synthetic Routes to 1-isopropyl-4-(4-hydroxyphenyl)piperazine

| Synthetic Method | Key Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Reductive Alkylation | N-(4-hydroxyphenyl)piperazine, Acetone, Sodium cyanoborohydride | pH 7.5, Room Temperature | 72% | prepchem.com |

| Nucleophilic Substitution | 4-Chlorophenol, 1-Isopropylpiperazine, K₂CO₃ | DMF, Reflux (120–130°C) | - | |

| Demethylation | 1-isopropyl-4-(4-methoxyphenyl)piperazine, 48% HBr | Reflux (110–120°C) | - |

Mechanistic Investigations of Chemical Transformations Involving Biphenyl Phenolates

The reactivity of biphenyl phenolate (B1203915) compounds, such as this compound, is governed by the electronic properties of the phenolate and hydroxyl groups attached to the biphenyl core. These functionalities allow for a range of chemical transformations, the mechanisms of which are of significant interest in synthetic organic chemistry.

The phenolate anion is a potent nucleophile, capable of attacking various electrophilic centers. In the context of biphenyl phenolates, the oxygen atom of the phenolate carries a negative charge, which enhances its nucleophilicity. This reactivity is central to many substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key pathway for phenols and their corresponding phenolates. The reaction generally requires an aryl halide activated by strongly electron-attracting groups, such as a nitro group. libretexts.org The mechanism proceeds in two steps: the nucleophile (e.g., a phenolate) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. While simple aryl halides are resistant to nucleophilic attack, the presence of activating groups or the use of very strong bases can facilitate the reaction. libretexts.orgwikipedia.org

For biphenyl phenolate systems, the phenolate can act as the incoming nucleophile. For instance, the deprotonated form of a hydroxylated biphenyl can attack an activated aromatic ring to form a new ether linkage. The general form of a nucleophilic substitution involves an electron-rich nucleophile attacking a substrate, leading to the displacement of a leaving group. wikipedia.org The reactivity in these SNAr reactions is often dependent on the stability of the intermediate carbanion formed during the attack. libretexts.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description | Impact on Reaction |

| Nucleophile | The electron-rich species (e.g., phenolate). | Stronger, less sterically hindered nucleophiles increase the reaction rate. |

| Substrate | The aromatic ring undergoing substitution. | The presence of electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group is crucial for activating the ring. libretexts.org |

| Leaving Group | The group being replaced (e.g., a halide). | The rate depends on the ability of the leaving group to depart; typically F > Cl > Br > I in activated systems. |

| Solvent | The medium in which the reaction occurs. | Polar aprotic solvents are often used to solvate the cation without strongly interacting with the nucleophile. |

The phenolic moieties of biphenyl phenolates are susceptible to both oxidation and reduction. These redox processes are fundamental to the compound's antioxidant activity and its role in certain biochemical pathways. nih.govmdpi.com

Oxidation: The oxidation of phenols typically proceeds via a one-electron transfer to form a phenoxyl radical. mdpi.comnih.gov This radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. mdpi.com In the case of hydroxylated biphenyls, the stability of this radical is a key determinant of its antioxidant potential. nih.gov These phenoxyl radicals can undergo several subsequent reactions, including dimerization to form new C-C or C-O bonds. For example, the oxidation of guaiacol (B22219) with ferric chloride leads to a symmetrical C-C coupled dimer. researchgate.net Strong oxidizing agents, such as chromic acid, can oxidize phenols to quinones. youtube.com This transformation is significant in biological systems, where molecules like ubiquinone (coenzyme Q) participate in electron transport chains by cycling between hydroquinone (B1673460) (reduced) and quinone (oxidized) states. youtube.com

Reduction: The reduction of the oxidized forms of phenols, such as quinones, regenerates the hydroquinone or phenol. youtube.com This process is often accomplished using mild reducing agents. The ability of phenolic compounds to undergo this redox cycling—being oxidized to a phenoxyl radical and then reduced back to the parent phenol—is central to their role as antioxidants. nih.gov This cycling allows them to neutralize free radicals effectively. mdpi.comnih.gov The antioxidant activity is influenced by the number and position of hydroxyl groups and the potential for intramolecular hydrogen bonding, which can either enhance or decrease reactivity. nih.govnih.govfrontiersin.org

Table 2: Products of Phenol Oxidation

| Oxidizing Agent | Phenolic Substrate | Major Product(s) |

| Ferric Chloride | Guaiacol | 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diol (C-C coupled dimer) researchgate.net |

| Lead(IV) oxide | 2,6-di-tert-butylphenol | p-Benzoquinone and 4,4'-diphenoquinone researchgate.net |

| Chromic Acid | Phenol | Para-benzoquinone youtube.com |

| Enzymes (e.g., peroxidases) | Phenol | Phenoxyl Radicals nih.gov |

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com The reaction is driven by the formation of a stable C-C bond. masterorganicchemistry.com Typical Michael donors are "soft" nucleophiles, such as enolates derived from β-dicarbonyl compounds, organocuprates (Gilman reagents), amines, and thiols. youtube.comyoutube.com

The mechanism involves three main steps:

Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated system, which pushes electrons through the conjugated system to the oxygen, forming a new enolate. youtube.com

Protonation of the resulting enolate to yield the final 1,4-adduct. masterorganicchemistry.com

While carbon-based nucleophiles are the most common donors, heteroatom nucleophiles can also participate. In phenol-derived systems, a phenolate ion could theoretically act as a Michael donor, attacking the β-carbon of a suitable acceptor to form a new C-O bond. However, the "hardness" of the oxygen nucleophile often favors direct (1,2-) addition to the carbonyl carbon. Softer nucleophiles are generally preferred for conjugate addition. youtube.com The success of a phenolate in a Michael-type addition would depend heavily on the specific substrates and reaction conditions designed to favor the 1,4-pathway over the 1,2-pathway.

Diaryliodonium salts are highly effective electrophilic arylating agents used to form carbon-heteroatom and carbon-carbon bonds under mild conditions. beilstein-journals.orgillinois.edu They provide a powerful method for the O-arylation of phenols, including hydroxylated biphenyls.

The reaction mechanism for the metal-free arylation of a phenol using a diaryliodonium salt generally involves the following steps:

Deprotonation of the phenol by a base to form the more nucleophilic phenolate anion. beilstein-journals.orgnih.gov

The phenolate attacks the iodine(III) center of the diaryliodonium salt, forming a T-shaped intermediate. nih.gov

This intermediate undergoes reductive elimination (ligand coupling) to form the diaryl ether product and an aryl iodide byproduct. nih.govnih.gov

The choice of the "dummy" or non-transferred aryl group on the unsymmetrical iodonium salt is critical for achieving high chemoselectivity. nih.gov Steric hindrance on one of the aryl groups (e.g., an ortho-substituent) or electronic effects can direct the transfer of the desired aryl group to the phenolate. nih.gov Recent advancements have enabled these reactions to proceed under transition-metal-free conditions, enhancing their environmental friendliness. beilstein-journals.orgnih.gov

Table 3: Examples of Metal-Free O-Arylation of Phenols

| Phenol Substrate | Arylating Agent | Base | Solvent | Product Type |

| Substituted Phenols | Aryl(TMP)iodonium salts | - | Acetonitrile | Diaryl ethers beilstein-journals.org |

| Phenols | Cyclic Diaryliodonium Salts | Cs₂CO₃ | tert-Butyl Alcohol | meta-Substituted Biaryl Ethers beilstein-journals.orgnih.gov |

| Phenol | Methyl-substituted Phenyl(phenyl)iodonium triflate | - | - | Phenylated Phenol nih.gov |

Hydrolysis in the context of phenolic compounds can refer to several processes, most commonly the cleavage of ether or ester linkages to regenerate the parent phenol. For a salt like this compound, hydrolysis involves its reaction with water.

Being the salt of a weak acid (4,4'-dihydroxybiphenyl) and a strong base (sodium hydroxide), this compound will undergo hydrolysis in aqueous solution to establish an equilibrium. The phenolate anion acts as a base, accepting a proton from water to form the neutral 4,4'-dihydroxybiphenyl (B160632) and hydroxide ions, resulting in a basic solution.

C₁₂H₉O₂⁻ + H₂O ⇌ C₁₂H₁₀O₂ + OH⁻

In a different context, the hydrolysis of phenolic derivatives, such as flavonoid glycosides, is a common procedure in natural product chemistry to analyze the core flavonoid structure (the aglycone). nih.gov This is typically achieved by acid hydrolysis, where hydronium ions catalyze the cleavage of the glycosidic bond linking a sugar moiety to the phenolic oxygen. nih.gov Similarly, phenolic esters can be hydrolyzed under either acidic or basic conditions to yield the parent phenol and a carboxylic acid. Alkaline hydrolysis is often performed under an inert atmosphere (e.g., nitrogen) to prevent the oxidative degradation of the phenolic compound at high pH. nih.gov

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

¹H and ¹³C NMR are fundamental one-dimensional NMR techniques. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon framework of a molecule. For Sodium 4-(4-hydroxyphenyl)phenolate, these analyses would be expected to show distinct signals for the aromatic protons and carbons in the two phenyl rings. The specific chemical shifts would be influenced by the presence of the hydroxyl (-OH) and phenolate (B1203915) (-O⁻Na⁺) groups, which have different electron-donating effects. However, no specific spectral data or tables of chemical shifts for this compound are currently available.

Two-Dimensional NMR Techniques (e.g., COSY, DEPT-135) for Connectivity Elucidation

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and DEPT-135 (Distortionless Enhancement by Polarization Transfer) are instrumental in assembling the molecular puzzle. COSY identifies protons that are coupled to each other, helping to establish neighboring relationships. DEPT-135 distinguishes between CH, CH₂, and CH₃ groups. For this compound, COSY would confirm the connectivity of protons on each aromatic ring, while DEPT-135 would differentiate the protonated aromatic carbons. Unfortunately, no 2D NMR data for this specific compound could be located.

Solid-State ¹³C NMR for Conformational Insights

Solid-state ¹³C NMR is a powerful tool for studying the conformation and packing of molecules in their solid form. It can provide information about the molecular symmetry and the presence of different crystalline forms (polymorphism). An analysis of solid this compound could reveal details about the torsional angle between the two phenyl rings and the intermolecular interactions involving the sodium ion and the phenolate and hydroxyl groups. Regrettably, no solid-state NMR studies for this compound have been reported in the available literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. In the case of this compound, one would expect to observe a broad O-H stretching band for the hydroxyl group, characteristic C-H stretching and bending frequencies for the aromatic rings, and C-O stretching vibrations for both the hydroxyl and phenolate groups. The position of these bands would provide clues about hydrogen bonding and the ionic character of the sodium-phenolate bond. A specific FT-IR spectrum or a list of characteristic peaks for this compound is not available.

Raman Spectroscopy in Structural and Conformational Studies

Raman spectroscopy is a complementary technique to FT-IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the aromatic rings and the C-C stretching vibrations between the rings. These spectral features can also be used to study conformational changes. As with the other techniques, no Raman spectral data for this compound could be found.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and spectroscopic ellipsometry, is instrumental in probing the electronic structure and optical properties of this compound.

The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic system. As the monosodium salt of 4,4'-dihydroxybiphenyl (B160632), its spectral characteristics are best understood by considering the pH-dependent behavior of the parent compound.

In its neutral (dihydroxy) form, 4,4'-dihydroxybiphenyl exhibits an absorption maximum at approximately 260.4 nm. Upon deprotonation to form the monoanion, which corresponds to the structure of this compound, a bathochromic (red) shift is observed, with the absorption maximum moving to around 289 nm. Further deprotonation to the dianion results in a slight additional red shift to approximately 296 nm. nih.gov This behavior is characteristic of phenolic compounds, where the formation of the phenolate ion enhances the electron-donating ability of the oxygen atom, thereby lowering the energy of the π-π* electronic transitions.

UV-Vis Absorption Maxima of 4,4'-Dihydroxybiphenyl Species

| Species | Absorption Maximum (λmax) |

|---|---|

| Neutral (4,4'-Dihydroxybiphenyl) | ~260.4 nm |

| Monoanion (this compound) | ~289 nm |

| Dianion | ~296 nm |

The absorption spectrum of a copolymer derived from 4,4'-dihydroxybiphenyl also provides relevant insights, showing characteristic UV-visible absorption bands. researchgate.net Studies on similar dihydroxybiphenyl compounds, when bound to enzymes, have also utilized UV-Vis spectroscopy to confirm their monoanionic state, noting shifts in the absorption maxima upon binding. nih.govnist.gov

Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. bruker.comresearchgate.netbinghamton.edu This non-destructive method is particularly valuable for characterizing organic semiconductor films and other functional organic layers. wikipedia.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.

The mass spectral analysis of this compound can be inferred from the data available for its parent compound, 4,4'-dihydroxybiphenyl. In low-resolution mass spectrometry, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), 4,4'-dihydroxybiphenyl typically shows a prominent molecular ion peak ([M]+) at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. nih.govnist.gov

High-resolution mass spectrometry would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the confirmation of their elemental composition. The computed exact mass of 4,4'-dihydroxybiphenyl is 186.0681 g/mol . nih.gov For this compound, the expected molecular weight is approximately 208.19 g/mol . nih.gov In a mass spectrum of the sodium salt, one might expect to observe an ion corresponding to the intact sodium salt or, more likely, the molecular ion of the deprotonated species at m/z 185, along with a sodium adduct.

The fragmentation pattern of 4,4'-dihydroxybiphenyl under electron ionization provides further structural information. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. For 4,4'-dihydroxybhenyl, significant fragment ions are observed at m/z 157, 131, and 93. nih.gov These fragments likely arise from successive losses of CO, C2H2, and other small moieties from the biphenyl (B1667301) core.

Major Mass Spectral Peaks for 4,4'-Dihydroxybiphenyl (GC-MS, EI)

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 186 | 99.99 | [M]+ |

| 157 | 10.70 | [M-CHO]+ |

| 131 | 4.80 | [M-C2H3O]+ |

| 93 | 8.50 | [C6H5O]+ |

| 185 | 5.90 | [M-H]+ |

Crystallographic Analysis of Biphenyl Phenolate Structures

Single Crystal X-ray Diffraction (XRD) for Atomic Arrangement

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute structure of a crystalline compound. This technique allows for the precise measurement of atomic coordinates, leading to a comprehensive understanding of the molecular geometry and intermolecular interactions.

A hypothetical table of selected bond lengths and angles for sodium 4-(4-hydroxyphenyl)phenolate, based on general values for similar structures, is presented below.

| Bond/Angle | Expected Value Range |

| C-C (aromatic) | 1.38 - 1.41 Å |

| C-O (phenolate) | 1.28 - 1.32 Å |

| C-O (hydroxyl) | 1.35 - 1.39 Å |

| C-C (inter-ring) | 1.47 - 1.51 Å |

| C-C-C (aromatic) | 118 - 122 ° |

| C-O-H | ~109 ° |

| Phenyl-Phenyl Dihedral Angle | 20 - 50 ° |

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. mdpi.com For this compound, these interactions are expected to include:

Ionic Interactions: The electrostatic attraction between the sodium cation (Na⁺) and the phenolate (B1203915) anion (O⁻) is a primary force driving the crystal assembly.

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, and the phenolate oxygen is a strong acceptor. This would likely lead to the formation of robust O-H···O hydrogen bonds, creating chains or networks of molecules within the crystal lattice. researchgate.net

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other. This is a common feature in the packing of aromatic molecules. researchgate.net

The interplay of these interactions dictates the final crystal structure and influences properties such as stability and solubility. The analysis of intermolecular interactions is crucial for understanding the supramolecular assembly. rsc.org

While this compound itself is not a hypervalent iodine compound, the phenolate moiety can be a ligand in such complexes. The chemistry of hypervalent iodine compounds, particularly diaryliodonium salts, has seen significant development. nih.govdiva-portal.org These compounds are valuable reagents in organic synthesis. pku.edu.cn Single crystal XRD is essential for confirming the structure of these complex molecules. For instance, X-ray analysis of iodosylarene derivatives has revealed intramolecular I···O secondary bonds and pseudo-square-planar geometry around the iodine center. acs.org The synthesis of diaryliodonium salts often involves the oxidation of an aryl iodide followed by a ligand exchange, and the resulting structures can be intricate. diva-portal.org The design of new hypervalent iodine reagents often incorporates intramolecular secondary bonds to improve their solubility and stability. case.edu

A table summarizing the coordination in some metal-phenolate complexes is provided below.

| Metal Complex | Coordination Number | Geometry | Reference |

| [Na₂L₂] (L = monoanionic tridentate [ONN] phenolate) | 4 | Tetrahedral | researchgate.net |

| Ti(guanidine-phenolate)₂ | - | Sterically crowded | nih.gov |

| Fe(III)-N-(4-hydroxyphenyl) acetamide | - | Bidentate coordination | openaccessjournals.com |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to assess the purity of a bulk sample. nih.gov Unlike SCXRD, which requires a single, well-formed crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a fingerprint of the crystalline material. researchgate.net

For this compound, PXRD would be used to:

Confirm the identity of the synthesized material by comparing its diffraction pattern to a known standard or a calculated pattern from single crystal data.

Assess the phase purity by detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Study polymorphism , which is the ability of a compound to exist in more than one crystalline form. Different polymorphs will have distinct PXRD patterns.

The analysis of PXRD data for related compounds, such as sodium p-nitrophenolate, has been used to identify different hydrated forms and to confirm the crystalline nature of the material. researchgate.netresearchgate.net Similarly, PXRD has been employed to characterize sodium sulfate (B86663) and identify its various crystalline phases. researchgate.net

Conformational Studies of Biphenyl (B1667301) Moieties in Crystalline States

The conformation of biphenyl and its derivatives in the solid state is a subject of significant interest in crystallography and materials science. The rotational freedom around the central carbon-carbon single bond allows for a range of dihedral angles between the two phenyl rings, which in turn influences the molecular packing and the macroscopic properties of the crystal. In the crystalline state, the conformation of biphenyl moieties is primarily dictated by a delicate balance between intramolecular steric effects and intermolecular packing forces.

While a crystallographic structure for this compound has not been reported in the Cambridge Structural Database (CCDC), an analysis of the parent compound, 4,4'-dihydroxybiphenyl (B160632), and related structures provides valuable insights into the expected conformational behavior.

Research Findings

In the gas phase, biphenyl is known to adopt a twisted conformation with a dihedral angle of approximately 44° between the two phenyl rings. This non-planar arrangement is a consequence of steric hindrance between the ortho-hydrogen atoms on adjacent rings. In the crystalline state, however, the energetic penalties for this steric clash can be offset by favorable intermolecular interactions, leading to a more planar conformation.

For the parent molecule, 4,4'-dihydroxybiphenyl, crystallographic studies have revealed that the biphenyl core can adopt a planar or near-planar conformation in the solid state. This planarity is often stabilized by the formation of intermolecular hydrogen bonds involving the hydroxyl groups, which create a robust network within the crystal lattice. The presence of the sodium cation and the phenolate group in this compound is expected to introduce additional electrostatic interactions that will further influence the crystal packing and the conformation of the biphenyl unit.

The planarity of the biphenyl system has a direct impact on the electronic properties of the molecule. A more planar conformation allows for greater π-electron delocalization across the two rings, which can affect the compound's optical and electronic characteristics.

Conformational Data of 4,4'-Dihydroxybiphenyl

The following table presents typical crystallographic data for the parent compound, 4,4'-dihydroxybiphenyl, which serves as a model for understanding the potential conformation of its sodium salt. The exact values for this compound would require a dedicated crystallographic study.

| Parameter | Typical Value for 4,4'-Dihydroxybiphenyl |

| Dihedral Angle (C-C-C-C) | ~0° - 20° |

| Inter-ring C-C Bond Length | ~1.49 Å |

| C-O Bond Length (phenolic) | ~1.36 Å |

| O-H Bond Length | ~0.84 Å |

Note: These values are illustrative and can vary between different crystal structures and polymorphs.

The dihedral angle is the most critical parameter in defining the conformation of the biphenyl moiety. A value close to 0° indicates a planar conformation, while a larger angle signifies a more twisted structure. The inter-ring C-C bond length is also informative; a shorter bond can suggest a degree of double-bond character, which is favored in a more planar arrangement that allows for better orbital overlap.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a important method for investigating the electronic and structural properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular attributes with a good balance of accuracy and computational cost.

The initial step in many computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For compounds like Sodium 4-(4-hydroxyphenyl)phenolate, this process is often performed using DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G* or higher. nih.gov This optimization provides the equilibrium geometry corresponding to the minimum energy on the potential energy surface.

Once the optimized geometry is obtained, vibrational frequency analysis is typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. The results are often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model. nih.govresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions. nih.govresearchgate.net For complex molecules, periodic DFT calculations, which account for the crystalline environment, can provide a more accurate match to experimental spectra, especially for low-frequency modes. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily excited, more polarizable, and more reactive. nih.govresearchgate.net In molecules with donor and acceptor moieties, such as those related to 4-(4-hydroxyphenyl)phenolate, the HOMO is often localized on the electron-donating part (the phenolate (B1203915) group), while the LUMO is localized on the electron-accepting part. researchgate.net The electronic transitions between these orbitals can be described as intramolecular charge transfers (ICT). researchgate.net Theoretical calculations, often using time-dependent DFT (TD-DFT), can predict the energies of these transitions, which correspond to the absorption bands observed in UV-visible spectroscopy. nih.govnih.gov

The following table showcases typical HOMO-LUMO energy gaps for related phenolic compounds, illustrating the range of values that can be expected.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Aminophenyl tetrathiafulvalene (B1198394) (a) | -4.580 | -0.961 | 3.619 |

| p-Aminophenyl tetrathiafulvalene (b) | -4.590 | -0.994 | 3.596 |

| p-Aminophenyl tetrathiafulvalene (c) | -4.515 | -0.945 | 3.570 |

| p-Aminophenyl tetrathiafulvalene (d) | -4.522 | -0.897 | 3.626 |

| This data is illustrative and derived from studies on similar molecular structures. rasayanjournal.co.in |

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors are derived from the electronic structure and provide a more nuanced understanding of a molecule's behavior in chemical reactions. hakon-art.com

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. researchgate.netrasayanjournal.co.in It is the negative of the chemical potential. rasayanjournal.co.in

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.nethakon-art.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. researchgate.nethakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.comnih.gov It measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govarxiv.org

Nucleophilicity: While not as commonly defined by a single index, it relates to the electron-donating ability of a molecule.

These parameters are typically calculated from the HOMO and LUMO energies. rasayanjournal.co.in For instance, a higher electronegativity value suggests a better electron acceptor. rasayanjournal.co.in The electrophilicity index helps to classify the global electrophilic nature of a molecule. arxiv.org

The table below presents calculated quantum chemical descriptors for a series of related compounds, providing a comparative view of their reactivity.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Isomer 1 | 3.52 | 1.95 | 0.51 | 3.19 |

| Isomer 2 | 3.51 | 1.96 | 0.51 | 3.15 |

| Isomer 3 | 3.48 | 2.00 | 0.50 | 3.03 |

| Data is based on studies of similar molecular structures and serves for illustrative purposes. researchgate.net |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into a set of localized, one- and two-center orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. q-chem.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). materialsciencejournal.org A large E(2) value indicates a strong interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, signifying significant electron delocalization. materialsciencejournal.org These interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. materialsciencejournal.org For instance, the delocalization of electron density from a lone pair orbital (n) to an antibonding orbital (π* or σ*) can be identified and quantified. materialsciencejournal.org NBO analysis can also reveal the nature of hydrogen bonding within a molecular system. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational flexibility over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a system, allowing the molecule to explore different conformations. nih.gov

For a molecule like this compound, which has a rotatable bond between the two phenyl rings, MD simulations can reveal the accessible torsional angles and the energy barriers between different conformations. nih.gov This information is crucial for understanding how the molecule's shape can change in different environments, which can influence its interactions with other molecules. The flexibility and compactness of a molecule can be assessed through parameters like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the bonds between them. nih.govrsc.org A key concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP can be used to characterize the nature of the chemical bond. nih.gov

For instance, the values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, van der Waals, hydrogen bond) interactions. rsc.org QTAIM is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds, which play a significant role in the structure and properties of many molecular systems. rsc.orgijnc.ir By analyzing the topological features of the electron density, QTAIM can provide a quantitative description of the strength and nature of these interactions. nih.govrsc.org

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical and computational chemistry provide powerful tools to investigate the reaction mechanisms and energetics of phenolic compounds at a molecular level. While specific studies focusing exclusively on this compound are not prevalent in the searched literature, extensive research on related substituted phenoxide ions and phenol (B47542) derivatives offers significant insights into the probable reaction pathways and thermodynamic parameters that would govern its reactivity.

Computational studies on the reactions of substituted phenoxide ions with various electrophiles, such as chlorothionoformates, have been conducted to elucidate the nature of the transition state. nih.gov For instance, kinetic studies combined with Brönsted-type plots for the reactions of phenyl and 4-nitrophenyl chlorothionoformates with a series of substituted phenoxide ions suggest a concerted mechanism. nih.gov The slopes of these plots (β values) provide information about the degree of bond formation in the transition state. nih.gov Such studies indicate that the reaction avoids a stepwise pathway involving a tetrahedral intermediate, which is destabilized by the presence of a phenoxy group. nih.gov

Another critical area of investigation for phenols is their oxidation, which is relevant to biological processes and industrial applications. The mechanism often involves hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), or sequential proton loss electron transfer (SPLET). Density Functional Theory (DFT) is a common method used to calculate the thermodynamic parameters that help distinguish between these mechanisms, including:

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond homolytically.

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the phenol.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide.

Electron Transfer Enthalpy (ETE): The energy change associated with the transfer of an electron.

Studies on various hydroxycoumarin and phenol derivatives have used these calculated parameters to determine that the HAT mechanism is often the most thermodynamically favorable pathway for radical scavenging reactions. bohrium.comresearchgate.net For example, the reaction of substituted phenols with cupric-superoxo complexes, which are relevant in enzymatic reactions, has been shown to proceed via an initial HAT from the phenol's hydroxyl group. nih.govacs.org The subsequent steps can lead to various oxidized products, with the specific pathway influenced by the nature of the substituents on the phenolic ring. nih.gov

The table below summarizes key thermodynamic parameters often calculated in theoretical studies to predict reaction mechanisms for phenolic compounds.

| Parameter | Description | Relevance to Mechanism |

| BDE | Enthalpy change for homolytic O-H bond cleavage (ArOH → ArO• + H•) | Key indicator for the Hydrogen Atom Transfer (HAT) mechanism. |

| IP | Enthalpy change for electron removal (ArOH → ArOH•+ + e−) | First step in the Sequential Electron Transfer Proton Transfer (SETPT) mechanism. |

| PDE | Enthalpy change for proton removal (ArOH → ArO− + H+) | First step in the Sequential Proton Loss Electron Transfer (SPLET) mechanism. |

| PA | Enthalpy change for protonation of the anion (ArO− + H+ → ArOH) | Related to the acidity and the first step of the SPLET mechanism. |

| ETE | Enthalpy change for electron transfer from the anion (ArO− → ArO• + e−) | The second step in the SPLET mechanism. |

This table is a generalized representation of parameters used in computational studies of phenolic compounds.

Computational Approaches to Molecular Response Properties and NMR Shifts

Computational methods are extensively used to predict molecular properties that can be correlated with experimental spectroscopic data, providing a deeper understanding of molecular structure and electronic environment. For phenolic compounds, calculating Nuclear Magnetic Resonance (NMR) chemical shifts is a key application.

Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have proven effective in predicting ¹H and ¹³C NMR chemical shifts of phenols and their derivatives. tandfonline.comnih.govmodgraph.co.ukresearchgate.net These theoretical calculations can accurately reproduce experimental shifts, aiding in the assignment of complex spectra and the analysis of structural and electronic effects. mdpi.com For instance, a study on substituted 4-phenylphenols (2-chloro-4-phenylphenol, 2-nitro-4-phenylphenol, and 2-amino-4-phenylphenol) demonstrated a strong correlation between experimental and calculated chemical shifts using the B3LYP/6-311++G(d,p) level of theory. tandfonline.com

The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the modeling of solvent effects. nih.govmdpi.com Theoretical investigations have shown that hydrogen bonding, both intramolecular and intermolecular, has a significant impact on the chemical shift of the phenolic hydroxyl proton. nih.govmodgraph.co.ukmdpi.com Ab initio calculations on a model acetone/phenol system revealed that the shielding of the OH proton is linearly dependent on the H···O distance of the hydrogen bond. nih.govmodgraph.co.uk

The table below shows a comparison of the root-mean-square deviation (RMSD) values between experimental and theoretical NMR chemical shifts for several substituted 4-phenylphenols, illustrating the accuracy of the computational approach. tandfonline.com

| Compound | ¹H NMR RMSD (ppm) | ¹³C NMR RMSD (ppm) |

| 2-chloro-4-phenylphenol (CP) | 0.19 | 6.34 |

| 2-nitro-4-phenylphenol (NP) | 0.29 | 6.28 |

| 2-amino-4-phenylphenol (AP) | 0.56 | 5.39 |

| Data sourced from a study using DFT/B3LYP/6-311++G(d,p) level of theory. tandfonline.com |

Beyond NMR shifts, computational studies also explore other molecular response properties:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.netnih.gov For phenolic compounds, the oxygen atom of the hydroxyl group is typically the most electronegative site, making it a primary center for reactivity. tandfonline.comresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. tandfonline.comresearchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. tandfonline.comresearchgate.net

These computational tools, when combined, offer a comprehensive picture of the electronic structure and properties of molecules like this compound. ucsf.edu

Theoretical Studies of Substituted Phenol Derivatives

The effect of substituents on the chemical and physical properties of phenol derivatives is a major focus of theoretical research. Computational studies allow for a systematic investigation of how different functional groups at various positions on the phenyl ring influence reactivity, electronic structure, and potential energy surfaces.

One area of significant research is the prediction of oxidation potentials. A study involving 74 phenol derivatives used a high-level composite ab-initio approach (G4) combined with an implicit solvation model to calculate the Gibbs free energies for electron abstraction. bohrium.com The resulting theoretical values were strongly correlated with experimentally measured oxidation potentials, demonstrating that computational methods can reliably estimate these properties. bohrium.com This approach also allows for the quantification of the electronic effects of substituents in the ortho-, meta-, and para-positions. bohrium.com

Theoretical investigations into reaction mechanisms frequently explore how substituents alter reaction pathways. For example, in the oxidation of para-substituted 2,6-di-tert-butylphenols by a cupric-superoxo complex, the nature of the para-substituent determines whether the reaction proceeds via a two-electron oxidation (liberating H₂O₂) or a four-electron oxygenation (involving O-O bond cleavage). nih.gov Similarly, studies on the reaction of cyclic anhydrides with substituted phenols show that the nucleophilic attack rate is sensitive to the electronic properties of the substituent on the phenol ring, as quantified by Brönsted plots. researchgate.net

Computational analysis of chlorinated biphenyls, which are structurally related to 4-(4-hydroxyphenyl)phenol, has been used to understand properties like conformational mobility and molecular electrostatic potential (MEP). nih.gov These studies correlate specific substitution patterns with changes in the MEP and dipole moment, which in turn can be linked to biological activity or toxicity. nih.gov DFT studies on substituted 4-phenylphenols have also systematically examined the effect of activating (e.g., -NH₂) and deactivating (e.g., -Cl, -NO₂) groups on their vibrational frequencies, NMR spectra, and electronic transitions. tandfonline.com These studies confirm that such substituents significantly alter the electronic distribution and reactivity of the molecule. tandfonline.com

The synthesis of highly substituted phenols, which can be challenging experimentally, can be guided by theoretical predictions of regioselectivity and reactivity. oregonstate.edu Computational models can help rationalize why certain substitution patterns are favored over others in synthetic routes. oregonstate.edu

Advanced Applications in Materials Science and Environmental Technologies

Role in Advanced Materials Synthesis and Engineering

Sodium 4-(4-hydroxyphenyl)phenolate serves as a critical component in the synthesis and engineering of a variety of advanced materials, where its distinct molecular architecture contributes to enhanced performance and functionality.

The rigid, rod-like structure of the biphenyl (B1667301) unit in this compound makes its parent compound, 4,4'-dihydroxybiphenyl (B160632), a fundamental building block for thermotropic liquid crystals. nih.govaps.org These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal. icm.edu.pl The incorporation of biphenyl moieties into polymer chains can induce liquid crystalline behavior, leading to materials with a high degree of molecular order. acs.org This ordered arrangement is crucial for applications in optoelectronics. icm.edu.pl

In polymer synthesis, 4,4'-dihydroxybiphenyl is used to create polyarylates and other high-performance polymers. thermofisher.com These polymers are known for their excellent thermal stability and mechanical strength. The synthesis often involves interfacial polymerization, reacting the diol with various diacid chlorides to produce polyesters with desirable properties. The resulting polymers can be tailored for specific applications by modifying the chemical structure of the co-monomers.

Table 1: Properties of Polymers Derived from Biphenyl Moieties

| Property | Description | Relevance to this compound |

|---|---|---|

| Thermal Stability | The biphenyl structure contributes to high glass transition temperatures (Tg) and decomposition temperatures in polymers. | Polymers derived from this compound are suitable for high-temperature applications. |

| Mechanical Strength | The rigidity of the biphenyl unit enhances the tensile strength and modulus of the resulting polymers. | Leads to the creation of durable and robust materials. |

| Liquid Crystallinity | The elongated shape of the biphenyl core promotes the formation of liquid crystalline phases. acs.org | Essential for applications in displays and optical components. |

This compound, through its parent compound 4,4'-dihydroxybiphenyl, acts as a precursor or curing agent for thermosetting epoxy resins. rsc.orgmdpi.com Epoxy resins are a significant class of thermosetting polymers widely used as adhesives, coatings, and in electronics due to their excellent mechanical properties, chemical resistance, and thermal stability. wiley-vch.deyoutube.com

The hydroxyl groups of 4,4'-dihydroxybiphenyl can react with epichlorohydrin (B41342) to form diglycidyl ethers, which are key epoxy monomers. mdpi.com Alternatively, it can be used as a curing agent (hardener) for epoxy resins, where the hydroxyl groups react with the epoxide rings of the resin to form a cross-linked network. nih.govresearchgate.net This cross-linking process is what gives the final material its robust thermoset properties. The incorporation of the biphenyl structure into the epoxy network can significantly enhance the thermal stability and mechanical performance of the cured resin. rsc.orgresearchgate.net

Table 2: Impact of Biphenyl Structure on Epoxy Resin Properties

| Parameter | Effect of Biphenyl Incorporation | Research Finding |

|---|---|---|

| Glass Transition Temperature (Tg) | Increases | Cured epoxy resins with biphenyl units exhibit higher Tg values, indicating better thermal stability. researchgate.net |

| Thermal Decomposition Temperature | Increases | The aromatic structure of biphenyl contributes to a higher temperature at which the material starts to degrade. researchgate.net |

| Mechanical Strength | Enhances | The rigidity of the biphenyl moiety leads to a stiffer and stronger cured resin. |

| Flame Retardancy | Can be improved | The aromatic structure promotes char formation, which can act as a barrier to fire. zienjournals.com |

The electrical properties of polymers are critical for their application in electronic components. Polymers containing biphenyl units, such as those that can be synthesized from this compound, are of interest for their dielectric properties. kpi.uamdpi.comresearchgate.net The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. specialchem.comappstate.edu

Phenolic compounds can be used as additives in polymers to modify their properties. cambridge.orgspecialchem.com While not a conventional plasticizer, the sodium salt form of 4-(4-hydroxyphenyl)phenolate suggests a potential role as a specialized additive. Plasticizers are substances added to materials to increase their flexibility and durability. specialchem.com Phenolic antioxidants, a class of additives, are used to prevent the degradation of polymers. adeka-pa.eu

Biphenyl and its derivatives are known for their high thermal stability, making them suitable for use as heat transfer fluids in high-temperature applications. zienjournals.comchemicalbook.comnih.gov These fluids are used to transport heat from one location to another in various industrial processes. Mixtures of biphenyl and diphenyl ether are common heat transfer fluids due to their low vapor pressure and high boiling points. chemicalbook.com

The thermal properties of such fluids are critical for their efficiency. Key properties include thermal conductivity, viscosity, and density over a range of temperatures. zienjournals.com The rigid structure of the biphenyl core contributes to its ability to withstand high temperatures without significant degradation. chemicalbook.com The formation of polycyclic aromatic hydrocarbons (PAHs) at very high temperatures is a consideration in these systems. acs.orgwikipedia.orgepa.govmdpi.com

Table 3: Thermal Properties of Biphenyl-Based Heat Transfer Fluids

| Property | Significance in Heat Transfer | Typical Behavior of Biphenyl Derivatives |

|---|---|---|

| Thermal Stability | Determines the maximum operating temperature of the fluid. | High, allowing for use in high-temperature systems. chemicalbook.com |

| Thermal Conductivity | Measures the fluid's ability to conduct heat. | Generally good, facilitating efficient heat exchange. zienjournals.com |

| Viscosity | Affects the pumping power required to circulate the fluid. | Relatively low, which is desirable for ease of pumping. zienjournals.com |

| Vapor Pressure | Influences the design and safety of the heat transfer system. | Low, allowing for operation at high temperatures without high pressures. chemicalbook.com |

Contributions to Environmental Remediation and Sustainable Technologies

Phenolic compounds are common environmental pollutants, and their removal from soil and water is a significant area of research. nih.govnih.govcore.ac.uk The study of the degradation and remediation of phenolic compounds provides a basis for understanding the potential role of compounds like this compound in environmental technologies.

Phenolic compounds in the environment can be degraded through various mechanisms, including biodegradation by microorganisms and photodegradation. nih.govresearchgate.net In soil, fungi and bacteria play a key role in breaking down these compounds. nih.gov Some remediation strategies involve the use of enzymes to break down pollutants into less harmful substances. nih.gov Other approaches include adsorption onto materials like activated carbon and phytoremediation, which uses plants to remove or degrade contaminants. core.ac.uknih.gov

Furthermore, phenolic compounds derived from natural sources are being explored as "green" additives for polymers and in the development of active packaging that can help preserve food. nih.govnih.gov The antioxidant properties of many phenolic compounds are beneficial in these applications. nih.gov The use of bio-based materials is a key aspect of developing more sustainable technologies. nih.gov

Intermediates in Fine Chemical Synthesis and Chemical Reagents

This compound, as a derivative of 4,4'-dihydroxybiphenyl, holds potential as a valuable intermediate in the synthesis of a variety of fine chemicals and as a reagent in organic reactions.

The parent compound, 4,4'-dihydroxybiphenyl, is a significant intermediate in the chemical industry. It serves as a monomer in the production of high-performance polymers such as polyesters, polyurethanes, polycarbonates, and polysulfones. ohans.com These materials are known for their excellent thermal stability and are used in manufacturing engineering plastics and composite materials. ohans.com High-purity 4,4'-dihydroxybiphenyl is particularly crucial for the synthesis of liquid crystal polymers. While direct applications of this compound in the agrochemical industry are not widely reported, its structural similarity to other biphenyl derivatives used in the synthesis of complex molecules suggests its potential as a precursor. The general class of sodium phenolates are important intermediates in the production of pharmaceuticals, pesticides, and dyes. google.comgoogle.com

Sodium phenolates, in general, are versatile reagents in organic synthesis. google.comgoogle.com They function as nucleophiles, bases, and catalysts in a variety of reactions, including nucleophilic substitution, condensation, and rearrangement. google.com For instance, sodium phenoxide is used as a precursor in the Williamson ether synthesis to produce aryl ethers. wikipedia.org While specific examples of this compound acting as a phenol (B47542) transfer reagent are not explicitly detailed in the reviewed literature, the reactivity of the phenolate (B1203915) group suggests its capability to participate in such transformations. The phenolate moiety can act as a leaving group or be transferred to other molecules under appropriate reaction conditions. The on/off switching of luminescence in certain molecules can be dependent on the phenol/phenolate state, indicating the transferability of the phenolic proton and the distinct reactivity of the phenolate form. researchgate.net

Coordination Chemistry and Metal Complex Formation with Phenolate Ligands

The 4-(4-hydroxyphenyl)phenolate anion is a potentially versatile ligand in coordination chemistry. The presence of two distinct oxygen-based donor sites—a hard phenolate oxygen and a softer phenol oxygen—allows for several possible coordination modes. The biphenyl backbone provides a rigid spacer that can influence the geometry and nuclearity of the resulting metal complexes.

The coordination of metal ions to phenolic ligands is a fundamental process in the formation of metalloenzymes and synthetic catalysts. The deprotonated phenolate oxygen is a hard donor ligand that forms strong bonds with a variety of metal centers. The second hydroxyl group can either remain as a pendant non-coordinating group, engage in hydrogen bonding to stabilize the complex, or coordinate to a second metal center, leading to the formation of polynuclear or polymeric structures. Research on related 4-hydroxyaryl ligands has shown their potential in synthesizing complexes with group 10 metals.

Furthermore, studies on other hydroxyphenyl-containing molecules, such as N-(4-hydroxyphenyl) acetamide, have shown that they can act as bidentate ligands, coordinating to metal ions like Fe(III) through both the hydroxyl oxygen and another heteroatom. The coordination of a phenolic O-H group to a metal center, as observed in specific manganese(I) complexes, can weaken the O-H bond, making the proton more acidic and facilitating proton-coupled electron transfer (PCET) processes. This hemilabile behavior, where the phenol can reversibly coordinate and de-coordinate, is crucial in catalysis.

The 4-(4-hydroxyphenyl)phenolate ligand could therefore act as a bridging ligand between two metal centers, with the phenolate and phenol ends coordinating to different metals. This could lead to the formation of one-, two-, or three-dimensional coordination polymers, materials with potential applications in catalysis, magnetism, and gas storage.

Table 1: Potential Coordination Modes of 4-(4-hydroxyphenyl)phenolate with Metal Centers

| Coordination Mode | Description | Potential Structural Outcome |

|---|---|---|

| Monodentate | The ligand binds to a single metal center through the deprotonated phenolate oxygen. The phenol group remains pendant. | Simple mononuclear complexes. |

| Bidentate Chelating | Unlikely due to the large distance between the oxygen donors. | --- |

| Bidentate Bridging | The phenolate oxygen binds to one metal center, and the phenol oxygen of the same ligand binds to a second metal center. | Dinuclear complexes or 1D coordination polymers. |

| Tridentate Bridging | The phenolate oxygen and the pi-system of its phenyl ring coordinate to one metal, while the phenol group coordinates to another. | Polynuclear clusters or coordination networks. |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of biphenyl (B1667301) derivatives has traditionally relied on methods like the Wurtz-Fittig and Ullmann reactions. rsc.org However, future research is increasingly focused on developing more efficient and selective catalytic systems. The exploration of novel synthetic pathways for producing Sodium 4-(4-hydroxyphenyl)phenolate and related biphenyl scaffolds is a primary area of interest. This includes the use of advanced cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Hiyama cross-couplings, which offer milder reaction conditions and greater functional group tolerance. rsc.org

Recent studies have highlighted the potential of nickel-based catalysts for facilitating coupling reactions between aryl zinc chlorides and haloarenes, achieving good yields of biphenyl derivatives. rsc.org Another promising avenue is the one-pot synthesis of functionalized phosphine (B1218219) ligands based on biphenyls, which are crucial for various catalytic processes. nih.gov Future work could adapt these methods for the specific synthesis of 4,4'-dihydroxybiphenyl (B160632), the parent compound of this compound, from more readily available and renewable starting materials. nih.gov

Furthermore, biocatalytic systems are emerging as a green and scalable alternative. For instance, novel alcohol dehydrogenases have been successfully used for the asymmetric reduction of aromatic ketones to chiral aromatic alcohols, which are valuable synthetic intermediates. nih.govproquest.com Research into enzymatic pathways for the synthesis of the dihydroxybiphenyl core could lead to more sustainable production methods.

Advanced Spectroscopic and Crystallographic Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and crystallographic techniques are indispensable for gaining these deeper insights.

Resonance Raman spectroscopy, for example, has been effectively used to study copper(II)-phenolate complexes, revealing details about the Cu-O and C-O bonding and the orientation of the phenolate (B1203915) ring. nih.gov Similar spectroscopic studies on this compound could elucidate the influence of the sodium ion on the electronic structure of the phenolate ring.

Modern mass spectrometry techniques, such as UHPLC-ESI-QTOF-MS, allow for detailed profiling of phenolic compounds in complex mixtures. nih.gov Applying these methods could help in analyzing reaction intermediates and byproducts during the synthesis of this compound, leading to process optimization. High-performance liquid chromatography (HPLC) is another powerful tool for the separation and quantification of phenolic compounds. mdpi.commdpi.com

X-ray crystallography remains the gold standard for determining the precise solid-state structure. Crystallographic analysis of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and understanding its material properties.

Integration of Machine Learning and Artificial Intelligence in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For phenolic compounds, ML algorithms are already being used to predict various properties, from antioxidant capacity to cytotoxicity. scu.edu.aubohrium.com

Quantitative Structure-Activity Relationship (QSAR) models based on machine learning, such as deep neural networks, have shown high performance in predicting the biological activities of phenols. bohrium.com Such models could be developed for this compound to predict its potential applications and guide experimental work. For example, ML can help screen for potential toxicological properties without extensive animal testing. bohrium.com

Furthermore, ML can accelerate the analysis of spectroscopic data. mdpi.comscu.edu.au By combining Fourier transform infrared (FTIR) spectroscopy with ML models, it is possible to rapidly predict the concentration of phenolic compounds. scu.edu.au This approach could be adapted for real-time monitoring of the synthesis of this compound. Computational studies can also be employed to accurately determine properties like pKa values for phenolic compounds. mdpi.com

The following table outlines potential ML applications in the study of this compound:

| Machine Learning Application | Objective | Potential Impact |

|---|---|---|

| QSAR Modeling | Predict biological activity and toxicity. bohrium.com | Accelerate drug discovery and safety assessment. |

| Spectroscopic Data Analysis | Rapidly quantify phenolic content from spectral data. scu.edu.au | Enable high-throughput screening and process monitoring. |

| Predictive Synthesis | Optimize reaction conditions for novel synthetic pathways. | Reduce experimental costs and time. |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly important in chemical manufacturing. Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes. This involves the use of renewable feedstocks, safer solvents, and energy-efficient processes.

One promising approach is the use of biomass-derived chemicals as starting materials. researchgate.netcnr.it For instance, lignin, a major component of plant biomass, is a rich source of phenolic compounds that could potentially be converted into 4,4'-dihydroxybiphenyl. cnr.it Isomerising metathesis of renewable materials like eugenol (B1671780) (from clove oil) has been shown to produce dihydroxystilbene derivatives, which are structurally related to the biphenyl core. rsc.org

Transition-metal-free radical coupling of aromatic alcohols represents another green synthetic strategy, avoiding the use of heavy metals. nih.govchalmers.seresearchgate.net The use of biocatalysts, as mentioned earlier, also aligns with the goals of green chemistry by enabling reactions to occur under mild conditions with high selectivity. nih.govproquest.com

The development of syntheses that maximize atom economy is also a key aspect of green chemistry. rsc.org Future research should aim to design synthetic pathways to this compound that minimize waste and avoid the use of protecting groups. rsc.orgtestbook.com

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique structure of this compound, with its rigid biphenyl backbone and reactive hydroxyl and phenolate groups, makes it an attractive building block for new materials. Interdisciplinary research at the interface of chemistry and materials science is expected to uncover novel applications for this compound.

The parent compound, 4,4'-dihydroxybiphenyl, is a known monomer for the synthesis of high-performance polymers such as polycarbonates and polyesters. cnr.it Research into the incorporation of this compound into polymer chains could lead to materials with enhanced thermal stability, mechanical strength, or specific electronic properties.

Furthermore, functionalized biphenyls are of interest for applications in organometallic complexes and as ligands in catalysis. rsc.orgnih.gov The ability to tune the electronic properties of the biphenyl unit through substitution makes these compounds versatile for a range of applications. There is also potential for its use in the development of reactive membranes for water treatment, where functionalized biphenyls have been used for the degradation of pollutants. nih.gov

Q & A

Q. Q: What are the common synthetic routes for Sodium 4-(4-hydroxyphenyl)phenolate, and how do reaction conditions influence yield?

A: this compound is typically synthesized via condensation reactions. For example, 4-hydroxybenzaldehyde can react with ketones (e.g., acetone) under basic conditions (e.g., NaOH) to form intermediates like 4-(4-hydroxyphenyl)-3-butene-2-one . Catalytic hydrogenation (using Pd/C or Raney Ni) further reduces unsaturated bonds. Key factors include:

- Base selection : NaOH is preferred for deprotonation and stabilization of phenolic intermediates.

- Catalyst optimization : Pd/C offers high activity but may require stringent temperature control, while Raney Ni is cost-effective and operates under milder conditions .

- Solvent choice : Methanol/ethanol mixtures improve solubility of intermediates.

Advanced Catalyst Selection

Q. Q: How do Pd/C and Raney Ni catalysts compare in the hydrozination step for synthesizing phenolic derivatives?

A: Pd/C catalysts are highly active but prone to deactivation via sulfur poisoning or sintering. Raney Ni, while less active, offers better stability and cost efficiency. For this compound synthesis:

- Pd/C : Requires 1–2 bar H₂ at 25–50°C, achieving >90% conversion in 4–6 hours.

- Raney Ni : Operates at 5–10 bar H₂ and 50–70°C, with similar yields but longer reaction times (8–12 hours) .

Methodological tip: Monitor catalyst lifetime via TGA and XRD to assess structural degradation.

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Key techniques include:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and sodium-phenolate oxygen shifts.